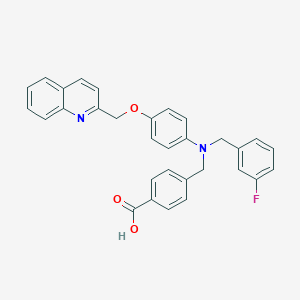
Eth 615
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
準備方法
反応条件は通常、有機溶媒と触媒を用いて、目的の生成物の形成を促進します . ETH615の工業的生産方法は、広く文書化されていませんが、大規模生産向けに最適化された同様の合成ルートが採用されている可能性があります。
化学反応の分析
ETH615は、以下を含むさまざまな化学反応を起こします。
酸化: ETH615は特定の条件下で酸化され、酸化誘導体の形成につながる可能性があります。
還元: 還元反応は、ETH615に存在する官能基を修飾し、生物学的活性を変化させる可能性があります。
置換: ETH615は、分子の特定の原子または基が他の原子または基に置き換えられる置換反応を起こす可能性があります。
これらの反応で使用される一般的な試薬および条件には、酸化剤、還元剤、触媒などがあります。 これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります .
科学研究への応用
ETH615は、以下を含む幅広い科学研究への応用があります。
化学: ETH615は、ロイコトリエン生合成と機能の阻害を研究するためのモデル化合物として使用されます。
生物学: ETH615は、炎症や免疫応答を含むさまざまな生物学的プロセスにおけるロイコトリエンとインターロイキン-8の役割を調査するために使用されます。
医学: ETH615は、炎症性皮膚疾患およびロイコトリエン仲介反応を含む他の状態の治療において、潜在的な治療的応用があります
科学的研究の応用
ETH615 has a wide range of scientific research applications, including:
Chemistry: ETH615 is used as a model compound to study the inhibition of leukotriene biosynthesis and function.
Biology: ETH615 is used to investigate the role of leukotrienes and interleukin-8 in various biological processes, including inflammation and immune responses.
Medicine: ETH615 has potential therapeutic applications in the treatment of inflammatory skin diseases and other conditions involving leukotriene-mediated responses
Industry: ETH615 is used in the development of anti-inflammatory agents and other pharmaceutical products.
作用機序
ETH615は、ロイコトリエンB4の生合成とインターロイキン-8の産生を阻害することで効果を発揮します。これは、アラキドン酸をロイコトリエンに変換するのに関与する酵素、5-リポキシゲナーゼを標的とします。この酵素を阻害することで、ETH615は強力な炎症性メディエーターであるロイコトリエンB4の産生を減少させます。 さらに、ETH615はインターロイキン-8メッセンジャーRNAの発現とインターロイキン-8の産生を阻害し、炎症をさらに抑制します .
類似化合物との比較
ETH615は、ロイコトリエンB4とインターロイキン-8の両方に二重の阻害効果があるため、ユニークです。類似の化合物には、以下が含まれます。
15-ヒドロキシエイコサテトラエン酸: ロイコトリエン生合成阻害剤。
レフルノミド: ロイコトリエン産生を阻害する免疫調節薬。
リネタスチン: ロイコトリエン阻害特性を持つ抗ヒスタミン薬。
ロナパレン: ロイコトリエン受容体拮抗薬。
MK886: ロイコトリエン生合成阻害剤。
R-68151: ロイコトリエン生合成阻害剤。
ジルートン: 5-リポキシゲナーゼ阻害剤。
SC53228、SC50605、SC51146、VML295: ロイコトリエンB4の拮抗薬
ETH615は、ロイコトリエンB4とインターロイキン-8の両方を阻害できるため、炎症性疾患の治療に有望な候補となります。
生物活性
ETH-615, also known as a 5-lipoxygenase (5-LOX) inhibitor, is a small molecule drug primarily investigated for its therapeutic potential in treating skin and musculoskeletal diseases, particularly dermatitis. It is characterized by its unique zwitterionic structure, which influences its solubility and biological activity. This article delves into the biological activity of ETH-615, highlighting its mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : C31H25FN2O3
- CAS Registry Number : 133430-69-0
- Drug Type : Small molecule drug
- Synonyms : ETH 615
ETH-615 exhibits amphoteric properties, forming a water-insoluble zwitterion at intermediate pH values, which complicates its delivery and bioavailability in therapeutic contexts .
ETH-615 acts as an inhibitor of the enzyme 5-lipoxygenase (5-LOX), which is involved in the synthesis of leukotrienes from arachidonic acid. Leukotrienes play a significant role in inflammatory processes, and their inhibition can mitigate conditions characterized by excessive inflammation, such as dermatitis .
| Mechanism | Description |
|---|---|
| Enzyme Inhibition | Inhibits 5-lipoxygenase, reducing leukotriene synthesis |
| Anti-inflammatory | Decreases inflammatory responses associated with skin diseases |
Efficacy in Dermatological Conditions
Research indicates that ETH-615 has potential efficacy in treating various dermatological disorders due to its ability to inhibit leukotriene B4 (LTB4) production. A review highlighted the compound's promise in preclinical studies for conditions such as dermatitis .
Case Studies and Research Findings
- Transdermal Delivery Studies :
- Regulatory Volume Decrease (RVD) :
- Muscle Cell Studies :
Table 2: Summary of Key Research Findings on ETH-615
| Study Focus | Key Findings |
|---|---|
| Transdermal Delivery | Enhanced delivery through lipophilicity modification |
| Regulatory Volume Decrease (RVD) | Inhibition of RVD by 60% in renal tubules |
| Muscle Cell Metabolism | Impact on taurine release linked to metabolic indices |
Clinical Trials and Development Status
ETH-615 has undergone clinical trials up to Phase 2 but is currently listed as discontinued. The trials primarily focused on its efficacy for treating dermatitis and other inflammatory conditions .
特性
CAS番号 |
133430-69-0 |
|---|---|
分子式 |
C31H25FN2O3 |
分子量 |
492.5 g/mol |
IUPAC名 |
4-[[N-[(3-fluorophenyl)methyl]-4-(quinolin-2-ylmethoxy)anilino]methyl]benzoic acid |
InChI |
InChI=1S/C31H25FN2O3/c32-26-6-3-4-23(18-26)20-34(19-22-8-10-25(11-9-22)31(35)36)28-14-16-29(17-15-28)37-21-27-13-12-24-5-1-2-7-30(24)33-27/h1-18H,19-21H2,(H,35,36) |
InChIキー |
KRCUWCAUDKTMPB-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC(=N2)COC3=CC=C(C=C3)N(CC4=CC=C(C=C4)C(=O)O)CC5=CC(=CC=C5)F |
正規SMILES |
C1=CC=C2C(=C1)C=CC(=N2)COC3=CC=C(C=C3)N(CC4=CC=C(C=C4)C(=O)O)CC5=CC(=CC=C5)F |
Key on ui other cas no. |
133430-69-0 |
同義語 |
ETH 615 ETH-615 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















